molecular formula C20H14ClF2N5O2S B2893909 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide CAS No. 894038-05-2

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide

Cat. No. B2893909
CAS RN: 894038-05-2
M. Wt: 461.87
InChI Key: UYUKJXCIOQXAPT-UHFFFAOYSA-N
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Description

The compound is a unique heterocyclic compound that contains a 1,2,4-triazole scaffold . This scaffold is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the one in the compound, involves the use of 3-amino-1,2,4-triazole . Various synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of the compound can be confirmed by various spectroscopic techniques such as 1H-NMR, 13C-NMR, 2D NMR, and LC-MS .


Chemical Reactions Analysis

The compound, due to its unique structure, can undergo various chemical reactions. For instance, it can undergo nucleophilic attack of amidines on isocyanates and copper-promoted intramolecular N–N oxidative coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques. For instance, the IR absorption spectra can be used to identify the presence of certain functional groups .

Scientific Research Applications

Synthesis and Structural Characterization

The compound of interest shares structural similarities with synthesized molecules that have been characterized for their potential in various scientific research applications. For instance, derivatives with chlorophenyl and fluorophenyl groups have been synthesized and structurally characterized, revealing their planar molecular structure apart from one of the fluorophenyl groups, which is oriented roughly perpendicular to the plane of the rest of the molecule. These structural characteristics could inform the applications of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide in scientific research, particularly in the study of molecular interactions and crystalline structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antifungal Compound: Solubility and Partitioning

A novel potential antifungal compound of the 1,2,4-triazole class, sharing a similarity with the chemical structure of interest, has been synthesized, characterized, and its solubility in various solvents determined. This research highlights the poor solubility in buffer solutions and better solubility in alcohols, alongside the thermodynamic parameters of solubility and transfer processes. Such studies could pave the way for understanding the solubility, distribution, and delivery pathways of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide in biological media, which is crucial for its potential applications in drug delivery and therapeutic efficacy (Volkova, Levshin, & Perlovich, 2020).

Antimicrobial and Antifungal Activities

Derivatives similar to the compound of interest have demonstrated broad-spectrum high antimicrobial activities, which are crucial in the development of new antibacterial and antifungal agents. The synthesis of biologically active compounds related to the structure of interest indicates the potential for developing antimicrobial and antifungal agents. This suggests that N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide could be investigated for similar biological activities, contributing to the search for new therapeutic agents (Xiao‐Wen Sun, Xin-Ping Hui, Chu, & Ziyi Zhang, 2000).

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,5-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF2N5O2S/c21-12-3-1-11(2-4-12)17-26-20-28(27-17)14(10-31-20)7-8-24-18(29)19(30)25-16-9-13(22)5-6-15(16)23/h1-6,9-10H,7-8H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUKJXCIOQXAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide

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